

Ensuring consistent ASP2905 delivery in experiments

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Compound of Interest

Compound Name: ASP2905

Cat. No.: B605632

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ASP2905 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information for ensuring the consistent and effective delivery of **ASP2905** in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **ASP2905**?

A1: **ASP2905** is a potent and selective inhibitor of the potassium voltage-gated channel subfamily H member 3 (KCNH3), also known as Kv12.2.^{[1][2][3][4]} By inhibiting KCNH3, **ASP2905** modulates neuronal excitability. This channel is predominantly expressed in the forebrain, and its inhibition is associated with increased efflux of dopamine and acetylcholine in the medial prefrontal cortex.^{[1][3]}

Q2: What are the recommended storage conditions for **ASP2905**?

A2: For long-term stability, it is recommended to store stock solutions of **ASP2905** at -80°C for up to 6 months.^[2] For shorter periods, storage at -20°C for up to 1 month is also acceptable.^[2] It is advised to prepare working solutions for in vivo experiments fresh on the day of use.^[2]

Q3: Can **ASP2905** cross the blood-brain barrier?

A3: Yes, **ASP2905** can effectively penetrate the blood-brain barrier.^{[2][4]} Studies in rodents have shown that after oral administration, the concentration of **ASP2905** in the brain is significantly higher than in plasma, with a brain-to-plasma ratio ranging from 2.7 to 4.9.^{[4][5]}

Troubleshooting Guide

Issue	Potential Cause(s)	Recommended Solution(s)
Precipitation in working solution	- High concentration of ASP2905- Improper solvent ratio- Low temperature	- Gently warm the solution.- Use sonication to aid dissolution. [2] [5] - Prepare a fresh solution, ensuring the solvents are added sequentially and mixed thoroughly at each step.- For in vivo studies, consider using the corn oil-based formulation for longer-term dosing if precipitation is an issue with the PEG300/Tween-80 formulation. [2]
Inconsistent experimental results (in vivo)	- Improper drug administration- Variability in drug formulation- Animal-to-animal variability	- Ensure proper oral gavage or injection technique.- Always prepare fresh working solutions on the day of the experiment. [2] - Ensure the formulation is homogenous, especially if using a suspension.- Increase the number of animals per group to account for biological variability.
Inconsistent experimental results (in vitro)	- Cell line variability- Inaccurate drug concentration- Degradation of ASP2905	- Regularly perform cell line authentication.- Calibrate pipettes and ensure accurate serial dilutions.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Unexpected vehicle effects	- Toxicity of the solvent mixture at the administered volume	- Run a vehicle-only control group to assess baseline effects.- Optimize the formulation to use the

minimum required amount of each solvent.- Consider alternative, less toxic vehicle formulations if significant effects are observed.

Experimental Protocols

In Vitro Assay for KCNH3 Inhibition

This protocol describes the methodology to assess the inhibitory activity of **ASP2905** on potassium currents in Chinese Hamster Ovary (CHO) cells stably expressing KCNH3.

Methodology:

- Cell Culture: Culture CHO cells expressing KCNH3 in an appropriate medium.
- Electrophysiology:
 - Use whole-cell patch-clamp electrophysiology to record potassium currents.
 - Maintain cells in an external solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4).
 - Use an internal pipette solution (e.g., containing in mM: 140 KCl, 2 MgCl₂, 10 HEPES, 10 EGTA; pH adjusted to 7.2).
- **ASP2905** Application:
 - Prepare stock solutions of **ASP2905** in DMSO.
 - Dilute the stock solution to final desired concentrations in the external solution.
 - Apply different concentrations of **ASP2905** to the cells and record the potassium currents.
- Data Analysis:
 - Measure the peak current amplitude at each concentration.

- Normalize the current to the baseline current before drug application.
- Plot a concentration-response curve and fit the data to a logistical equation to determine the IC50 value.

Published Data: **ASP2905** potently inhibits potassium currents in CHO cells expressing KCNH3 with an IC50 of 9.0 nM.[\[2\]](#)[\[4\]](#)[\[6\]](#)

In Vivo Oral Administration in Rodents

This protocol outlines the preparation and oral administration of **ASP2905** for behavioral studies in mice and rats.

Formulation Preparation (Aqueous-based):

- Prepare a stock solution of **ASP2905** in DMSO (e.g., 25 mg/mL).[\[2\]](#)
- To prepare the working solution, add the solvents sequentially:
 - Start with 40% PEG300.
 - Add 10% of the DMSO stock solution and mix thoroughly.
 - Add 5% Tween-80 and mix.
 - Finally, add 45% saline to reach the final volume and mix until a clear solution is formed.[\[2\]](#)
[\[6\]](#)
 - If precipitation occurs, gentle warming and/or sonication can be used.[\[2\]](#)

Formulation Preparation (Oil-based for longer studies):

- Prepare a stock solution of **ASP2905** in DMSO (e.g., 25 mg/mL).[\[2\]](#)
- Add 10% of the DMSO stock solution to 90% corn oil and mix thoroughly.[\[2\]](#)[\[6\]](#)

Administration Protocol:

- Administer **ASP2905** via oral gavage (p.o.).

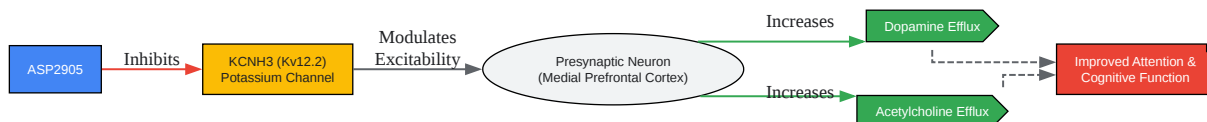
- Dosages should be calculated based on the specific study design. Effective doses in mice have been reported to be as low as 0.01 mg/kg for ameliorating cognitive deficits and up to 0.3 mg/kg for inhibiting hyperlocomotion.[4][6] In rats, effective doses for improving cognitive function have been reported in the range of 0.03 to 0.3 mg/kg.[3][4]

Data and Visualizations

Quantitative Data Summary

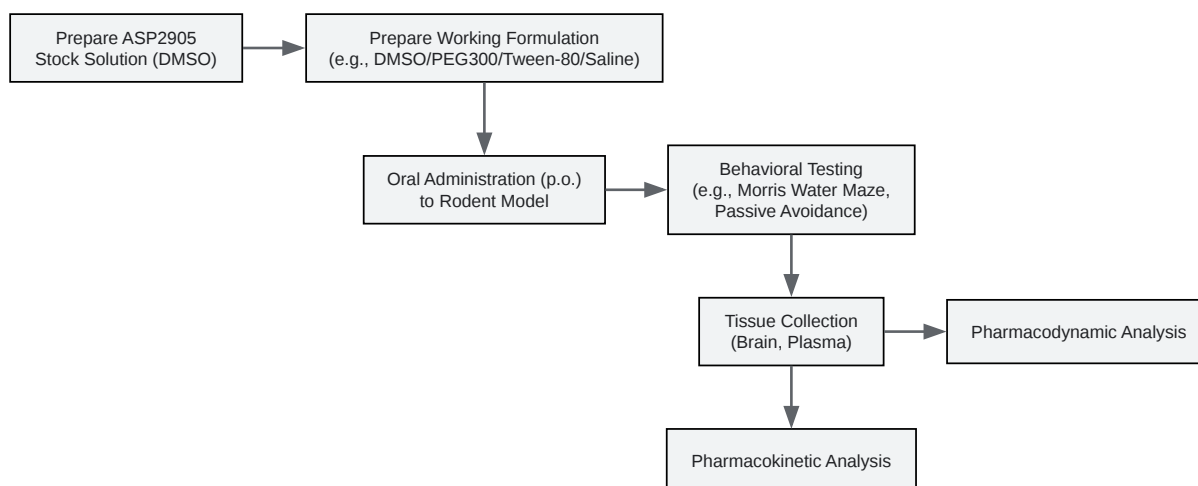
Parameter	Value	Species/System	Reference
IC50 (KCNH3 Inhibition)	9.0 nM	CHO cells	[2][4][6]
Effective Oral Dose (Cognitive Enhancement)	0.01 - 0.0625 mg/kg	Mice, Rats	[3][4]
Effective Oral Dose (ADHD model)	0.1 - 0.3 mg/kg	Rats	[3][7]
Effective Oral Dose (Schizophrenia model)	0.01 - 0.3 mg/kg	Mice	[6][8]
Time to Max Plasma Concentration (Cmax)	1 hour	Rats	[4][5]
Time to Max Brain Concentration (Cmax)	1 hour	Rats	[4][5]
Brain to Plasma Ratio	2.7 - 4.9	Rats	[4][5]

Signaling Pathway and Experimental Workflow



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Caption: Mechanism of action for **ASP2905**.



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Caption: General workflow for in vivo **ASP2905** experiments.

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